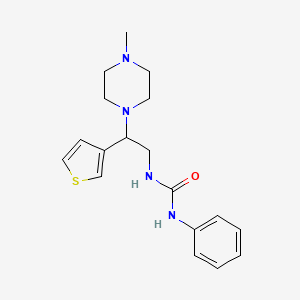

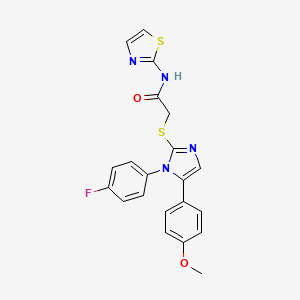

2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound belongs to a class of molecules that are studied for their potential biological activities and chemical properties. The specific structure of this compound suggests it may have interesting interactions with biological systems, given the presence of functional groups known for their biological relevance.

Synthesis Analysis

The synthesis of compounds closely related to the target molecule often involves multi-step chemical reactions, starting from simpler molecules and progressively building up the desired complex structure. For example, the preparation of related imidazo[2,1-b][1,3,4]thiadiazole derivatives has been described, involving elemental analysis, IR spectrum, 1H NMR, and X-ray crystal structure analyses to determine compositions and molecular structures (Banu et al., 2013).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated through spectroscopic methods and crystallography, revealing the interactions within the molecule and with its environment. Intermolecular C–H⋯O, C–H⋯N, C–H⋯F, and π–π stacking interactions are common, contributing to the stability and reactivity of these molecules.

Chemical Reactions and Properties

Compounds with similar structures exhibit a range of chemical reactions, primarily due to their functional groups. For example, the reactivity of the imidazole ring or the thioacetamide group with various reagents can lead to a wide array of derivatives, each with its own unique properties. The synthesis and evaluation of related compounds have demonstrated antimicrobial activities, highlighting the potential utility of these molecules in developing new therapeutic agents (Duran & Canbaz, 2013).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystallinity, are crucial for their practical application. These properties can be influenced by the specific functional groups present in the molecule and their arrangement.

Chemical Properties Analysis

The chemical properties, including acidity or basicity (pKa), reactivity, and stability under various conditions, are essential for understanding the compound's behavior in biological systems or chemical reactions. For example, the pKa values of related compounds provide insight into their ionization state, which affects solubility and permeability across biological membranes (Duran & Canbaz, 2013).

Scientific Research Applications

Anticancer Potential

The compound 2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide, due to its complex chemical structure, has been explored for its potential anticancer applications. Research has shown that derivatives similar to this compound, specifically N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds, have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. These compounds, including derivatives like 5c, 4c, 5a, and 4a, have shown significant cytotoxic results against breast cancer cells, indicating a promising avenue for anticancer therapy (Sraa Abu-Melha, 2021).

Molecular Modeling and Synthesis Insights

The synthesis and characterization of compounds structurally related to 2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide, such as 2-(4-Fluoro-3-nitrophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]-1,3,4-thiadiazole, have been reported. These compounds were synthesized through condensation reactions and characterized using various spectroscopic methods, providing insights into their molecular structures and potential reactivity (Umesha Kundapur et al., 2012).

Antimicrobial and Antitumor Activities

Further research into related compounds has shown antimicrobial and antitumor activities, highlighting the potential of these chemical structures in developing new therapeutic agents. For instance, compounds with the core structure of N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide have been synthesized and tested for their cytotoxicity against human cancer cell lines, demonstrating significant inhibition and potential as VEGFR2 inhibitors (H. Ding et al., 2012).

VEGF-A Inhibition for Antiproliferative Effects

Additionally, benzophenone-thiazole derivatives have been synthesized, showing potent VEGF-A inhibition and promising antiproliferative effects, underscoring the versatility of thiazole-containing compounds in therapeutic applications (T. Prashanth et al., 2014).

Mechanism of Action

Target of action

While the specific targets of this compound are not known, indole derivatives are known to bind with high affinity to multiple receptors .Mode of action

The mode of action would depend on the specific targets of the compound. Indole derivatives, for example, are known to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .Biochemical pathways

The affected pathways would depend on the specific targets and mode of action of the compound. For instance, indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants .Pharmacokinetics

The ADME properties of this specific compound are not known. However, thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Result of action

The molecular and cellular effects would depend on the specific targets and mode of action of the compound. For instance, some indole derivatives have shown inhibitory activity against influenza A . Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of a compound. However, specific information for this compound is not available.properties

IUPAC Name |

2-[1-(4-fluorophenyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN4O2S2/c1-28-17-8-2-14(3-9-17)18-12-24-21(26(18)16-6-4-15(22)5-7-16)30-13-19(27)25-20-23-10-11-29-20/h2-12H,13H2,1H3,(H,23,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZENEQVNDOHRGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC4=NC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2486961.png)

![5-bromo-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)furan-2-carboxamide](/img/structure/B2486966.png)

![4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B2486968.png)

![(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2486976.png)

![8-(2-chloroethyl)-3-(3,4-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2486978.png)